N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound is known for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. The presence of the 1,3,4-thiadiazole ring and the chlorophenyl group contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed to obtain methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride reacts with 3-chlorobenzylamine to form the intermediate.
Final Coupling: The intermediate is coupled with 4-methylbenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Potential use as an antiviral agent, particularly against plant viruses.
Industry: Investigated for its potential use in agricultural chemicals to protect crops from viral infections.
Mechanism of Action
The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE involves the inhibition of key enzymes and disruption of cellular processes in microorganisms. The compound targets specific molecular pathways, such as:
Enzyme Inhibition: Inhibits enzymes involved in cell wall synthesis or metabolic pathways.
Disruption of Membrane Integrity: Interferes with the integrity of microbial cell membranes, leading to cell lysis.
Interference with Nucleic Acid Synthesis: Inhibits the synthesis of DNA or RNA in viruses, preventing their replication.
Comparison with Similar Compounds
Similar Compounds
- N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE
- N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE
Uniqueness
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE is unique due to the specific positioning of the chlorophenyl group, which enhances its biological activity compared to other similar compounds. The presence of the 3-chlorophenyl group provides a distinct steric and electronic environment, contributing to its potent antimicrobial and antiviral properties.
Properties
Molecular Formula |
C17H14ClN3OS2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-5-7-13(8-6-11)15(22)19-16-20-21-17(24-16)23-10-12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
GHFHYILSSYKDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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